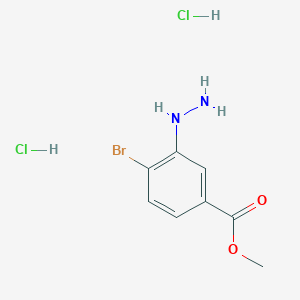

Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

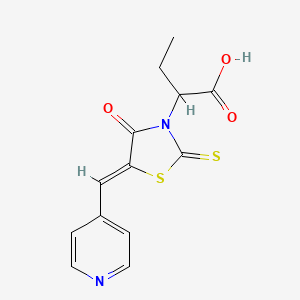

“Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride” is a chemical compound with the CAS Number: 1909317-33-4 . It has a molecular weight of 318 . The compound is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .

Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 318 . The compound is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Research on compounds structurally related to Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride, such as hydrazides and hydrazones, has been extensive, especially in synthesizing pharmacologically active agents. For instance, hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid demonstrated significant bacteriostatic or bactericidal activity against Gram-positive bacteria, surpassing commonly used antibiotics like cefuroxime or ampicillin in efficacy against Bacillus spp. (Popiołek & Biernasiuk, 2016). This finding underscores the potential of such compounds in developing new antibacterial agents.

Material Science and Analytical Chemistry

In material science and analytical chemistry, compounds with similar structural features have been utilized for innovative solutions. For example, a study demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions. This reaction, involving 2-formylphenylboronic acid and 4-hydrazinylbenzoic acid, resulted in a 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine, showcasing potential for bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015). This indicates the utility of such reactions in bioconjugation and labeling studies, where maintaining the biological activity of molecules is crucial.

Organic Synthesis and Chemical Properties

In the realm of organic synthesis, derivatives similar to this compound have been pivotal. Studies have focused on synthesizing various hydrazides, hydrazones, and their conversions into biologically active heterocycles. These reactions often leverage the unique reactivity of the hydrazine and carboxylate groups to create compounds with potential antitumor, antihypertensive, and antimicrobial activities. For example, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from hydrazide starting materials have been explored for their antihypertensive α-blocking activity, demonstrating the diverse potential of these compounds in medicinal chemistry (Abdel-Wahab et al., 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-hydrazinylbenzoate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.2ClH/c1-13-8(12)5-2-3-6(9)7(4-5)11-10;;/h2-4,11H,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRHKNUZMISKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2867623.png)

![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)

![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)

![N,N-diethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2867626.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B2867629.png)